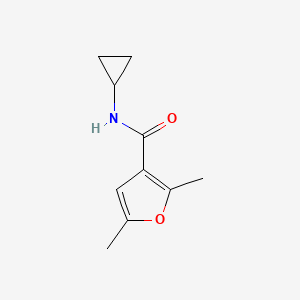
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide, also known as CPDMF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPDMF is a cyclic amide that contains a furan ring and a cyclopropyl group, making it a unique and interesting molecule to study.
作用機序
The mechanism of action of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide involves its binding to the active site of IDH, which prevents the enzyme from catalyzing the conversion of isocitrate to alpha-ketoglutarate. This inhibition of IDH activity leads to an accumulation of isocitrate, which is then converted to 2-hydroxyglutarate (2-HG) by a non-enzymatic reaction. The accumulation of 2-HG has been found to induce differentiation and apoptosis in cancer cells, making N-cyclopropyl-2,5-dimethylfuran-3-carboxamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of IDH activity and the induction of differentiation and apoptosis in cancer cells. Additionally, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have low toxicity in normal cells, making it a potential selective anti-cancer agent.
実験室実験の利点と制限
One advantage of using N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in lab experiments is its ability to selectively inhibit IDH activity in cancer cells without affecting normal cells. Additionally, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have low toxicity in normal cells, making it a potentially safe anti-cancer agent. However, one limitation of using N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in lab experiments is its relatively low yield of approximately 20%, which may make it difficult to obtain large quantities of the compound for research purposes.
将来の方向性
There are several future directions for research involving N-cyclopropyl-2,5-dimethylfuran-3-carboxamide, including:
1. Further studies on the mechanism of action of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide and its effects on IDH activity in cancer cells.
2. Development of more efficient synthesis methods for N-cyclopropyl-2,5-dimethylfuran-3-carboxamide to obtain larger quantities of the compound for research purposes.
3. Investigation of the potential anti-cancer effects of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in vivo using animal models.
4. Exploration of the potential applications of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders.
In conclusion, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide is a unique and interesting compound that has potential applications in scientific research, particularly in the field of cancer research. Its ability to selectively inhibit IDH activity in cancer cells without affecting normal cells makes it a promising anti-cancer agent. Further research is needed to fully understand the mechanism of action of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide and its potential applications in other areas of scientific research.
合成法
The synthesis of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide involves a multi-step process that starts with the reaction of 2,5-dimethylfuran with chloroacetyl chloride to form an intermediate. This intermediate is then reacted with cyclopropylamine in the presence of a base to yield N-cyclopropyl-2,5-dimethylfuran-3-carboxamide. The overall yield of this synthesis method is approximately 20%, making it a relatively efficient process.
科学的研究の応用
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been shown to inhibit the activity of isocitrate dehydrogenase (IDH), an enzyme that is involved in the Krebs cycle and is often mutated in various types of cancer. This inhibition of IDH activity has been found to induce differentiation and apoptosis in cancer cells, making N-cyclopropyl-2,5-dimethylfuran-3-carboxamide a potential anti-cancer agent.
特性
IUPAC Name |
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-9(7(2)13-6)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYJMLBBMJPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

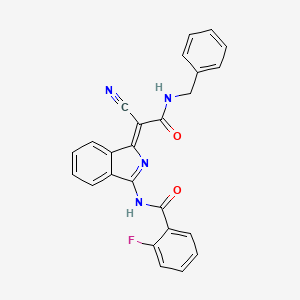
![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

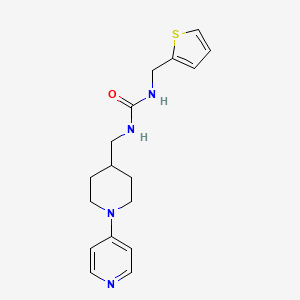

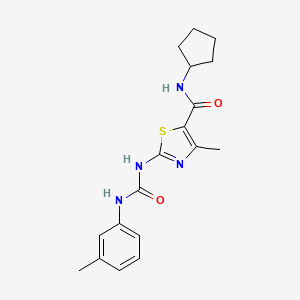
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)
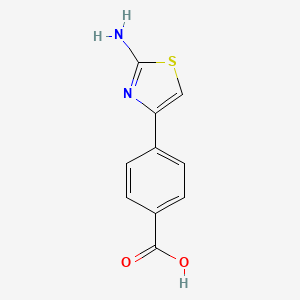
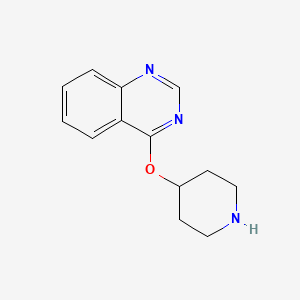



![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)
![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)